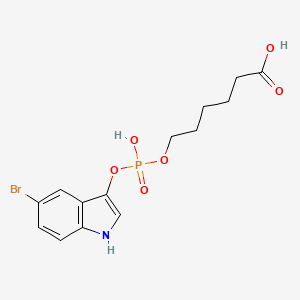
6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid is a complex organic compound featuring an indole moiety substituted with a bromine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid typically involves multiple steps, starting with the bromination of indole to obtain 5-bromoindoleThe reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.
Reduction: The bromine atom can be reduced to hydrogen, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for the initial synthesis, organolithium reagents for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized indole compounds .
Applications De Recherche Scientifique
6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid exerts its effects involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The phosphoryl group can also play a role in the compound’s biological activity by influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
5-Bromoindole: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups
Uniqueness
6-((((5-Bromo-1H-indol-3-yl)oxy)(hydroxy)phosphoryl)oxy)hexanoic acid is unique due to its combination of a brominated indole moiety and a phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
847944-58-5 |
|---|---|
Formule moléculaire |
C14H17BrNO6P |
Poids moléculaire |
406.16 g/mol |
Nom IUPAC |
6-[(5-bromo-1H-indol-3-yl)oxy-hydroxyphosphoryl]oxyhexanoic acid |
InChI |
InChI=1S/C14H17BrNO6P/c15-10-5-6-12-11(8-10)13(9-16-12)22-23(19,20)21-7-3-1-2-4-14(17)18/h5-6,8-9,16H,1-4,7H2,(H,17,18)(H,19,20) |
Clé InChI |
UOWQPXNXKMMZTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CN2)OP(=O)(O)OCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


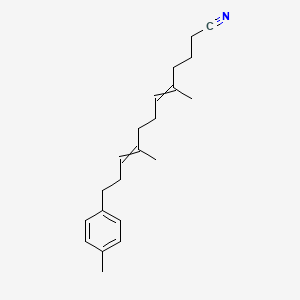
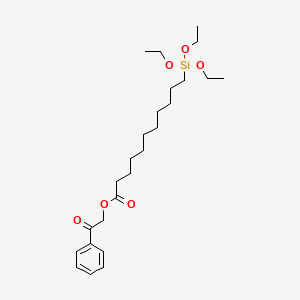
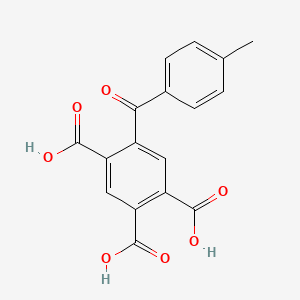
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)
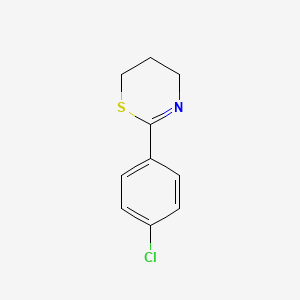
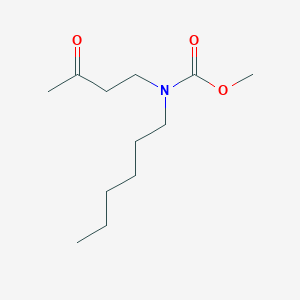
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
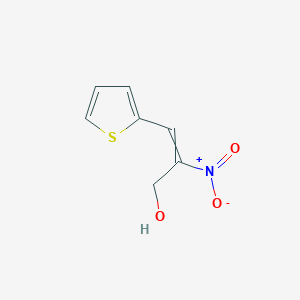
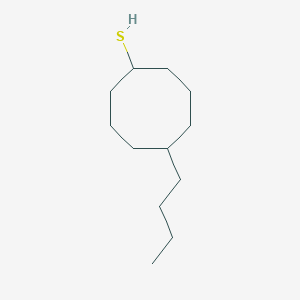
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
